![molecular formula C8H9ClN2S B1373723 4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride CAS No. 334917-74-7](/img/structure/B1373723.png)
4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride
Übersicht
Beschreibung
4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride is a chemical compound with the CAS Number: 334917-74-7. It has a molecular weight of 200.69 . The compound is a powder and is stored at room temperature .
Synthesis Analysis
The synthesis of imidazole derivatives, such as 4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride, often involves the reaction of glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Molecular Structure Analysis
The molecular structure of 4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride consists of a five-membered imidazole ring attached to a thiophene ring via a methylene bridge . The InChI code for this compound is 1S/C8H8N2S.ClH/c1-2-8(11-3-1)4-7-5-9-6-10-7;/h1-3,5-6H,4H2,(H,9,10);1H .Chemical Reactions Analysis
Imidazole compounds, including 4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride, are known for their broad range of chemical and biological properties . They are amphoteric in nature, showing both acidic and basic properties .Physical And Chemical Properties Analysis
4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride is a powder with a melting point of 128-129°C . It is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives have been extensively studied for their anticancer properties. The incorporation of the thiophene moiety into drug molecules can enhance their efficacy against certain types of cancer cells. For instance, some thiophene derivatives have shown promise in targeting specific pathways involved in cancer cell proliferation and survival .
Material Science: Organic Semiconductors
In the field of material science, thiophene-based compounds are pivotal in the development of organic semiconductors. These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential components in modern electronic devices .
Pharmaceutical Applications: Anti-inflammatory Drugs
Thiophene derivatives are known to possess anti-inflammatory properties, making them valuable in the design of nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds can inhibit enzymes and signaling molecules that contribute to inflammation, providing relief from various inflammatory conditions .
Antimicrobial Activity
The structural framework of thiophene is conducive to antimicrobial activity. Research has indicated that certain thiophene derivatives can be effective against a range of microbial pathogens, offering a potential pathway for the development of new antibiotics .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. They can form protective layers on metal surfaces, preventing or slowing down the corrosion process. This application is particularly important in extending the life of metal structures and components .
Neuropharmacology: Voltage-Gated Sodium Channel Blockers
Some thiophene derivatives act as voltage-gated sodium channel blockers. These compounds can modulate neuronal activity and are used in medical settings as local anesthetics, particularly in dental procedures .
Anti-Atherosclerotic Agents
The modification of thiophene compounds has led to the development of agents that combat atherosclerosis. By influencing lipid metabolism and plaque formation, these derivatives can contribute to the prevention and treatment of cardiovascular diseases .
Kinase Inhibition
Thiophene derivatives have been identified as potent kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and cell regulation. Inhibiting specific kinases can lead to therapeutic effects in diseases where these enzymes are dysregulated .
Wirkmechanismus
The mechanism of action of imidazole derivatives is diverse, depending on the specific compound and its biological target . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(thiophen-2-ylmethyl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.ClH/c1-2-8(11-3-1)4-7-5-9-6-10-7;/h1-3,5-6H,4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBBRSBINZMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CN=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride | |
CAS RN |
334917-74-7 | |
| Record name | 4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)

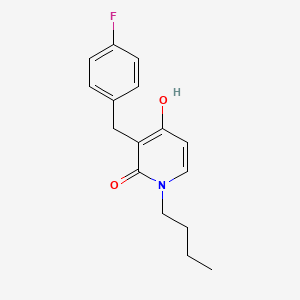
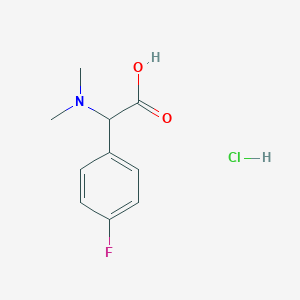
![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B1373646.png)
![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1373648.png)

![2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate](/img/structure/B1373650.png)
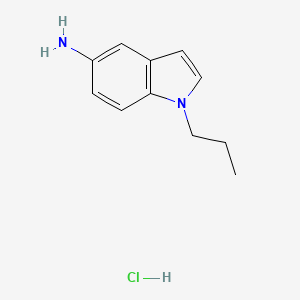

![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1373653.png)
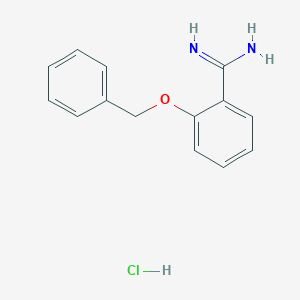
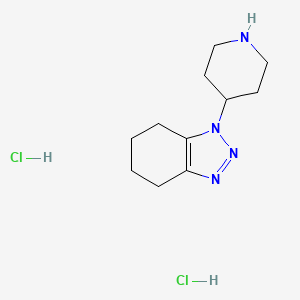
![2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1373662.png)